molecular formula C13H23NO5 B1378078 4-N-Boc-2-ethoxycarbonylmethyl-morpholine CAS No. 1220039-35-9

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Cat. No.: B1378078
CAS No.: 1220039-35-9
M. Wt: 273.33 g/mol
InChI Key: XJUVGBUNHJKXTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine typically involves the reaction of morpholine with tert-butyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-N-Boc-2-ethoxycarbonylmethyl-morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-N-Boc-2-ethoxycarbonylmethyl-morpholine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a protecting group for amines.

    Biology: In the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine involves its ability to act as a protecting group for amines. The Boc (tert-butoxycarbonyl) group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is utilized in various synthetic pathways to protect and deprotect amines as needed .

Comparison with Similar Compounds

Similar Compounds

  • 4-N-Boc-2-methyl-morpholine
  • 4-N-Boc-2-ethyl-morpholine
  • 4-N-Boc-2-isopropyl-morpholine

Uniqueness

4-N-Boc-2-ethoxycarbonylmethyl-morpholine is unique due to its ethoxycarbonylmethyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is required .

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVGBUNHJKXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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